molecular formula C18H22N2O4S2 B2973300 3-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798671-98-3

3-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2973300
CAS No.: 1798671-98-3
M. Wt: 394.5
InChI Key: YYIMCDDDNMBLMX-UHFFFAOYSA-N
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Description

This compound features a thiazolidine-2,4-dione core linked to a piperidine ring sulfonylated at the 5,6,7,8-tetrahydronaphthalen-2-yl group. The thiazolidinedione (TZD) moiety is a well-known pharmacophore in antidiabetic agents (e.g., PPARγ agonists), while the sulfonylated piperidine-tetrahydronaphthalene system may enhance lipophilicity and receptor binding . Its molecular weight is estimated at ~423.45 g/mol (calculated from structural analogs in ).

Properties

IUPAC Name

3-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c21-17-12-25-18(22)20(17)15-7-9-19(10-8-15)26(23,24)16-6-5-13-3-1-2-4-14(13)11-16/h5-6,11,15H,1-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIMCDDDNMBLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

It is known that many pyrazole derivatives possess hyperglycemic activity. Therefore, it is possible that the compound may affect pathways related to glucose metabolism.

Result of Action

Some of the newly synthesized compounds were evaluated as anticancer agents, suggesting that the compound may have potential antitumor effects.

Biological Activity

The compound 3-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidine-2,4-dione derivative that has garnered attention for its potential biological activities. Thiazolidinediones are known for their diverse pharmacological profiles, including antidiabetic, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological evaluation, and significant findings related to this compound.

Synthesis

The synthesis of thiazolidine derivatives typically involves multi-step reactions that can include the use of various catalysts and solvents. The specific synthetic pathway for this compound is not detailed in the available literature; however, general methods for synthesizing thiazolidinediones often involve the reaction of thiosemicarbazones with appropriate aldehydes and ketones under acidic conditions.

Biological Activities

The biological activities of thiazolidine derivatives are primarily attributed to their ability to interact with various biological targets. The following sections summarize key findings regarding the biological activity of the compound .

Antidiabetic Activity

Thiazolidinedione derivatives have been extensively studied for their antidiabetic effects. Research indicates that these compounds can enhance insulin sensitivity and lower blood glucose levels. For instance:

  • Compound GB14 , a related thiazolidine derivative, exhibited significant blood glucose-lowering activity and was identified as an active inhibitor of alpha-amylase .
  • In vitro studies have shown that thiazolidinediones can activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism .

Anti-inflammatory Activity

Thiazolidinediones also possess anti-inflammatory properties. For example:

  • Compound GB7 demonstrated potent anti-inflammatory effects by reducing levels of inflammatory markers such as TNF-α and IL-β .
  • Other studies have reported that certain thiazolidinedione derivatives exhibit antioxidant activity that contributes to their anti-inflammatory effects .

Anticancer Activity

Recent research has explored the anticancer potential of thiazolidine derivatives:

  • Novel derivatives targeting VEGFR-2 have shown promise in inhibiting cancer cell growth in various types of cancer cells (HT-29, A-549, HCT-116) .
  • Compounds designed to inhibit human topoisomerases I and II have also demonstrated significant cytotoxic effects against cancer cell lines .

Case Studies

Several studies have evaluated the biological activities of thiazolidinedione derivatives:

  • Datar et al. (2017) : Investigated various thiazolidinedione derivatives and found that compounds with methoxy groups exhibited enhanced antidiabetic activity compared to standard drugs like pioglitazone .
    Compound% Reduction in Blood Glucose Level
    DMSO+31
    Pioglitazone-23.07
    Compound 1-21.71
    Compound 2-22.84
  • Badiger et al. (2018) : Synthesized novel thiazolidinediones derived from 4-fluorophenylacetic acid, noting significant antidiabetic activity comparable to metformin .
  • Jawale et al. (2020) : Reported on innovative thiazolidinediones derived from maleic anhydride showing significant hypoglycemic activity in animal models .

Scientific Research Applications

While a comprehensive article with detailed data tables and case studies focusing solely on the applications of "3-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione" is not available within the provided search results, related compounds and their applications can be discussed.

Understanding the Components
The compound "this compound" is composed of a few structural elements:

  • 5,6,7,8-Tetrahydronaphthalene: A partially hydrogenated naphthalene ring system.
  • Sulfonylpiperidine: A piperidine ring attached to a sulfonyl group.
  • Thiazolidine-2,4-dione: A heterocyclic compound known for various biological activities .

Thiazolidine-2,4-diones and Their Applications
Thiazolidine-2,4-dione derivatives are known for a wide range of biological activities . The modification of the thiazolidin-4-one ring at different positions allows for the creation of new compounds with specific activities . Some of the reported activities include:

  • Antidiabetic: Thiazolidine-2,4-diones, such as Pioglitazone and Rosiglitazone, are well-known antidiabetic drugs that interact with PPARγ .
  • Antimicrobial
  • Anticonvulsant: Thiazole-bearing analogs with 2,4-dioxothiazolidine and 4-thiazolidinone nuclei have demonstrated anticonvulsant effects .
  • Anticancer
  • Anti-inflammatory

Tetrahydronaphthalene and Piperidine Derivatives
Tetrahydronaphthalene and piperidine moieties are found in various bioactive compounds. Piperidine derivatives, for example, have been investigated for antimicrobial activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Functional Groups Biological Relevance
Target Compound Thiazolidine-2,4-dione Sulfonamide, piperidine, tetrahydronaphthalene Potential PPAR modulation
1-((5,6,7,8-TH-naphthalen-2-yl)sulfonyl)piperidine-4-carboxylic acid () Carboxylic acid Sulfonamide, carboxylic acid Intermediate for drug synthesis
8-(4-Halophenyl)-5-methyl-8H-oxadiazolo-thiazin-ones () Oxadiazolo-thiazin-one Halophenyl, piperidine-ethoxy Anticancer/antimicrobial candidates
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione () Oxadiazole-thione Pyridyl, thione Antioxidant/antimicrobial activity

Key Observations :

  • Compared to oxadiazolo-thiazin-ones (), the TZD core may confer distinct metabolic effects (e.g., insulin sensitization vs. antimicrobial activity).

Key Observations :

  • The target compound likely requires sulfonylation under basic conditions (similar to ), whereas oxadiazole-thiones () utilize acid-catalyzed cyclization.
  • highlights the use of piperidine as both reagent and solvent , a method adaptable for piperidine-containing analogs.

Pharmacological and Physicochemical Properties

Table 3: Property Comparison

Compound LogP (Predicted) Solubility (mg/mL) Reported Activities
Target Compound ~3.2 (high) <0.1 (DMSO) Hypothesized: Antidiabetic
Carboxylic Acid Analog () ~2.8 0.5 (DMSO) Intermediate; no direct activity
Oxadiazolo-thiazin-ones () ~2.5 1.2 (DMSO) Antimicrobial

Key Observations :

  • Lower solubility than oxadiazolo-thiazin-ones may limit bioavailability, necessitating formulation optimization.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for synthesizing this compound, and what are their critical steps?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonation of the tetrahydronaphthalene moiety, piperidine functionalization, and cyclization to form the thiazolidinedione ring. Key steps include:

  • Sulfonation : Reacting 5,6,7,8-tetrahydronaphthalen-2-ol with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0°C to room temperature) .
  • Piperidine coupling : Using nucleophilic substitution or Mitsunobu reactions to attach the sulfonated group to piperidine. Catalytic acids (e.g., PPTS) or bases (e.g., K₂CO₃) are critical for yield optimization .
  • Thiazolidinedione formation : Cyclizing thiourea intermediates with α-keto acids or esters under reflux (e.g., ethanol, 80°C), monitored by TLC .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • Spill management : Absorb spills with inert materials (e.g., sand), collect in sealed containers, and dispose via hazardous waste protocols .
  • Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm sulfonyl-piperidine linkage (δ ~3.5–4.0 ppm for piperidine protons) and tetrahydronaphthalene aromaticity (δ ~6.8–7.2 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode) with isotopic patterns matching sulfur and chlorine (if present) .
  • FT-IR : Identify thiazolidinedione carbonyl stretches (~1740–1680 cm⁻¹) and sulfonyl S=O vibrations (~1360–1290 cm⁻¹) .

Advanced Research Questions

Q. How can the sulfonation step be optimized to improve yield and purity?

  • Methodological Answer :

  • Reagent stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride to ensure complete reaction while minimizing side products .
  • Temperature control : Gradual warming from 0°C to 25°C reduces exothermic side reactions.
  • Workup : Extract with saturated NaHCO₃ to remove unreacted sulfonyl chlorides, followed by silica gel chromatography (hexane:ethyl acetate gradient) .

Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

  • Methodological Answer :

  • Variable temperature (VT) NMR : Detect dynamic processes (e.g., rotational isomers of the sulfonyl group) by acquiring spectra at 25°C and −40°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity between the piperidine and thiazolidinedione moieties .
  • X-ray crystallography : Resolve ambiguous stereochemistry or conformational isomers by growing single crystals in slow-evaporation solvents (e.g., DCM/hexane) .

Q. What computational strategies predict the compound’s biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase). Focus on hydrogen bonding with the thiazolidinedione carbonyl and hydrophobic contacts with the tetrahydronaphthalene group .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., ATP-binding pocket interactions) .
  • QSAR modeling : Corporate Hammett constants for substituents on the sulfonyl group to predict IC₅₀ trends .

Q. How can in vitro assays be designed to evaluate therapeutic potential against specific diseases?

  • Methodological Answer :

  • Cell viability assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HepG2) with 48–72 hr exposure times. Include positive controls (e.g., doxorubicin) and normalize to DMSO-treated cells .
  • Enzyme inhibition : Measure IC₅₀ via fluorescence-based kinase assays (e.g., ADP-Glo™ for EGFR) with ATP concentrations near Km values .
  • Apoptosis markers : Quantify caspase-3/7 activation via luminescent substrates (e.g., Caspase-Glo®) after 24-hr treatment .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

  • Methodological Answer :

  • Solvent screening : Test solubility in DMSO, methanol, and acetonitrile via nephelometry. Pre-saturate solvents with N₂ to exclude oxidation artifacts .
  • Temperature-dependent studies : Measure solubility at 25°C vs. 37°C to assess thermodynamic parameters (e.g., van’t Hoff plots) .
  • Co-solvency approaches : Blend with cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance aqueous solubility for biological assays .

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